molecular formula C23H19F3N2O5S B2377057 2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 942035-38-3

2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2377057
CAS No.: 942035-38-3
M. Wt: 492.47
InChI Key: RTMJRZYYMSIKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19F3N2O5S and its molecular weight is 492.47. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O5S/c1-32-19-11-10-17(13-20(19)33-2)28-22(29)27(18-8-3-4-9-21(18)34(28,30)31)14-15-6-5-7-16(12-15)23(24,25)26/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJRZYYMSIKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20F3N3O4S
  • CAS Number : 337921-45-6
  • Molecular Weight : 395.37 g/mol

The compound features a benzo-thiadiazine core with substituents that enhance its lipophilicity and biological interaction potential.

The biological activity of Compound A is attributed to its structural components:

  • Dimethoxyphenyl Group : This moiety may facilitate interactions through hydrogen bonding and π-π stacking with biological macromolecules.
  • Trifluoromethyl Group : Enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated:

  • Cell Proliferation Inhibition : The compound effectively inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Mechanism : It induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Compound A has shown promising anti-inflammatory effects in preclinical models:

  • Cytokine Inhibition : It significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Animal Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated a marked reduction in inflammation compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : Exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : Likely involves disruption of bacterial cell membranes due to its lipophilic nature.

Case Studies

  • Study on Anticancer Properties :
    • Researchers conducted a series of experiments using various concentrations of Compound A on cancer cell lines.
    • Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutics.
  • Inflammation Model Study :
    • In a controlled animal study, Compound A was administered to evaluate its anti-inflammatory effects.
    • The results showed a significant reduction in paw swelling and histological examination revealed decreased infiltration of inflammatory cells.

Research Findings Summary Table

Biological ActivityFindingsReference
AnticancerIC50 values indicate high potency
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialEffective against multiple pathogens

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